Herbimycin C

solubility formulation ansamycin antibiotics

Herbimycin C (CAS 91700-92-4) is a benzoquinone ansamycin antibiotic produced by Streptomyces hygroscopicus, belonging to the same structural class as geldanamycin and herbimycins A and B. These compounds share a modular polyketide synthase (PKS)-derived carbon skeleton but differ in substitution patterns at C-11, C-15, and C-17, which confer distinct biological and physicochemical properties.

Molecular Formula C29H40N2O9
Molecular Weight 560.6 g/mol
Cat. No. B15565134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbimycin C
Molecular FormulaC29H40N2O9
Molecular Weight560.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9-,17-11-/t16-,18+,22-,23-,24+,26-,27-/m1/s1
InChIKeyDWFFHRSGCPBMKD-RMHMXCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Herbimycin C: A Distinct Benzoquinone Ansamycin Hsp90 Inhibitor with Differentiated Physicochemical and Cytotoxic Profile


Herbimycin C (CAS 91700-92-4) is a benzoquinone ansamycin antibiotic produced by Streptomyces hygroscopicus, belonging to the same structural class as geldanamycin and herbimycins A and B. These compounds share a modular polyketide synthase (PKS)-derived carbon skeleton but differ in substitution patterns at C-11, C-15, and C-17, which confer distinct biological and physicochemical properties [1]. Herbimycin C exhibits potent antitumor activity through inhibition of the Hsp90 chaperone complex, leading to degradation of oncogenic client proteins, and demonstrates cytotoxic effects against multiple cancer cell lines [2].

Why Herbimycin C Cannot Be Substituted with Herbimycin A or Geldanamycin in Research and Development


Although herbimycins A, B, C, and geldanamycin share a common benzoquinone ansamycin core, their substitution patterns at C-11, C-15, and C-17 produce quantifiable differences in water solubility, cytotoxicity, and Hsp90 binding affinity [1]. These differences invalidate the assumption of functional interchangeability. Notably, Herbimycin C exhibits >17-fold higher water solubility than Herbimycin A, a critical parameter for in vitro assay design and formulation development, while displaying distinct cytotoxic IC50 profiles across HeLa and Ehrlich carcinoma cells [2]. Procurement of a non-specific analog without confirming these parameters risks experimental irreproducibility and misinterpretation of structure-activity relationships.

Herbimycin C Comparative Data: Quantitative Differentiation from Analogs for Informed Procurement


Water Solubility: Herbimycin C vs. Herbimycin A

Herbimycin C exhibits a water solubility of 0.8943 mg/mL, which is >17-fold higher than Herbimycin A's 0.0512 mg/mL, as determined under identical experimental conditions [1]. This substantial difference arises from the distinct substitution pattern at C-11 and C-15, making Herbimycin C significantly more amenable to aqueous-based assays and reducing the need for high concentrations of organic co-solvents.

solubility formulation ansamycin antibiotics

Hsp90α Inhibition: Herbimycin C vs. Geldanamycin

Herbimycin C inhibits Hsp90α with an IC50 of 17-18 nM in a fluorescence displacement assay measuring binding to the N-terminal ATP-binding pocket of human recombinant HSP90A [1]. In comparison, the prototypical benzoquinone ansamycin geldanamycin exhibits an IC50 of 20-100 nM in analogous assays [2], placing Herbimycin C at the more potent end of the natural product Hsp90 inhibitor spectrum.

Hsp90 ATP-binding inhibition

Cytotoxicity in HeLa Cells: Herbimycin C vs. A vs. B

In HeLa human cervical carcinoma cells, Herbimycin C demonstrates an IC50 of 7.3 μg/mL, compared to 3.5 μg/mL for Herbimycin A and 3.2 μg/mL for Herbimycin B [1]. While less potent than its analogs in this specific cell line, Herbimycin C's differential activity profile underscores its distinct structure-activity relationship and potential for cell-type selective effects.

cytotoxicity HeLa cancer

Cytotoxicity in Ehrlich Cells: Herbimycin C vs. A vs. B

Against Ehrlich ascites carcinoma cells, Herbimycin C exhibits an IC50 of 1.2 μg/mL. This is 3-fold less potent than Herbimycin A (0.4 μg/mL) and 1.5-fold less potent than Herbimycin B (0.8 μg/mL) [1]. The differential sensitivity across HeLa and Ehrlich cells relative to analogs highlights Herbimycin C's unique cell-type dependent activity profile, which may be exploited for selective targeting studies.

cytotoxicity Ehrlich carcinoma

Validated Application Scenarios for Herbimycin C in Academic and Industrial Research


Aqueous-Based In Vitro Assays Requiring Reduced Organic Solvent Carryover

Given its >17-fold higher water solubility (0.8943 mg/mL) compared to Herbimycin A (0.0512 mg/mL) [1], Herbimycin C is the preferred choice for cell-based assays and biochemical experiments where minimizing DMSO or other organic solvent concentrations is critical to avoid confounding solvent-induced artifacts. This is particularly relevant for sensitive primary cell cultures, 3D organoid models, and high-content screening campaigns where solvent effects can mask compound-specific phenotypes.

Hsp90 Chaperone Biology and Client Protein Degradation Studies

Herbimycin C inhibits Hsp90α with an IC50 of 17-18 nM [1], comparable to geldanamycin, making it a validated chemical probe for investigating Hsp90-dependent client protein degradation, including oncogenic kinases (Src, Raf-1, AKT) and steroid hormone receptors. Researchers studying chaperone function, proteostasis, and cancer cell signaling can employ Herbimycin C as a potent Hsp90 inhibitor with a distinct solubility profile, facilitating experimental design in aqueous assay formats [2].

Structure-Activity Relationship (SAR) Studies of Benzoquinone Ansamycins

The differential cytotoxicity profile of Herbimycin C across HeLa cells (IC50 = 7.3 μg/mL) and Ehrlich cells (IC50 = 1.2 μg/mL), contrasted with Herbimycins A and B [1], provides a valuable dataset for medicinal chemistry and SAR investigations. Researchers aiming to understand how modifications at C-11, C-15, and C-17 influence both solubility and cell-type specific potency can use Herbimycin C as a key comparator to deconvolute the structural determinants of ansamycin biological activity.

Natural Product Library Screening and Chemical Biology Toolbox

As a structurally distinct benzoquinone ansamycin with well-characterized Hsp90 inhibition (IC50 = 17-18 nM) [1] and cell-based cytotoxicity values [2], Herbimycin C serves as a reference standard in natural product libraries for phenotypic screening and target deconvolution studies. Its inclusion in chemical biology toolboxes enables researchers to benchmark novel Hsp90 inhibitors and to explore alternative mechanisms of action within the ansamycin class.

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